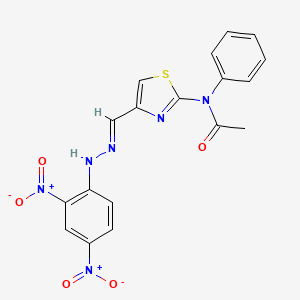

N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide

Description

Properties

CAS No. |

73623-39-9 |

|---|---|

Molecular Formula |

C18H14N6O5S |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

N-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-yl]-N-phenylacetamide |

InChI |

InChI=1S/C18H14N6O5S/c1-12(25)22(14-5-3-2-4-6-14)18-20-13(11-30-18)10-19-21-16-8-7-15(23(26)27)9-17(16)24(28)29/h2-11,21H,1H3/b19-10+ |

InChI Key |

FGQIJIJCFITRRC-VXLYETTFSA-N |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach involving:

- Preparation of the thiazolyl-acetanilide intermediate.

- Condensation of this intermediate with 2,4-dinitrophenylhydrazine to form the hydrazone linkage.

This strategy is consistent with the general approach for synthesizing diarylhydrazones derived from 2,4-dinitrophenylhydrazine, which condense with aldehydes or ketones under acidic or neutral conditions to yield hydrazone products in good yields.

Synthesis of Thiazolyl-Acetanilide Intermediate

A representative preparation involves:

- Starting from acetanilide derivatives, functionalized at the 2-position with a thiazolyl substituent.

- The thiazolyl moiety can be introduced via reaction of appropriate amines or isothiocyanates with cyclized or substituted precursors.

For example, in related syntheses of thiazolyl derivatives, N-(1-cyanocyclopentyl)acetamide was converted to N-[(1-aminomethyl)cyclopentyl]acetamide, which was then reacted with phenylisothiocyanate to yield thioureido derivatives. These intermediates were further reacted with bromoacetophenone derivatives to yield thiazolyl-acetanilide analogs.

Condensation with 2,4-Dinitrophenylhydrazine

The key step to form the hydrazone involves condensation of the thiazolyl-acetanilide aldehyde or ketone derivative with 2,4-dinitrophenylhydrazine under reflux or room temperature conditions, often in ethanol or methanol solvent systems with catalytic amounts of acid (e.g., hydrochloric acid or sulfuric acid).

| Parameter | Details |

|---|---|

| Reagents | 2,4-Dinitrophenylhydrazine and thiazolyl-acetanilide aldehyde/ketone |

| Solvent | Ethanol or methanol |

| Catalyst | Concentrated HCl or H2SO4 (few drops) |

| Temperature | Reflux (~78°C) or room temperature |

| Reaction time | 1 to 4 hours |

| Yield | 50–99% depending on substrate and conditions |

For instance, Ortiz et al. reported the synthesis of diarylhydrazones by stirring 2,4-dinitrophenylhydrazine with corresponding aldehydes in ethanol with sulfuric acid at room temperature for 1 hour, followed by precipitation and recrystallization to obtain pure hydrazones. Similar reflux conditions for 3 hours were used in other studies to obtain hydrazones with high purity and yield (up to 88%).

Representative Reaction Scheme

Formation of thiazolyl-acetanilide aldehyde/ketone intermediate:

- Reaction of N-(1-aminomethyl)cyclopentyl acetamide with phenylisothiocyanate and subsequent cyclization with bromoacetophenone derivatives yields the thiazolyl-acetanilide aldehyde/ketone.

Condensation with 2,4-dinitrophenylhydrazine:

- The intermediate is reacted with 2,4-dinitrophenylhydrazine in ethanol under acidic conditions.

- The hydrazone linkage forms via nucleophilic attack of the hydrazine NH2 group on the carbonyl carbon of the aldehyde/ketone, followed by dehydration.

Analytical and Spectroscopic Characterization Supporting Preparation

The preparation methods are supported by extensive characterization data, confirming the structure and purity of the synthesized compound:

| Technique | Observations and Data |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Proton (1H) and Carbon (13C) NMR spectra confirm hydrazone formation, aromatic and aliphatic protons, and thiazolyl ring signals. Exchangeable NH protons observed in D2O NMR experiments. |

| Infrared Spectroscopy (IR) | Characteristic absorption bands include: - C=N stretching (~1600 cm^-1) - C=C aromatic (~1500 cm^-1) - N-H stretching (~3400 cm^-1) - Nitro group peaks (~1510 and 1350 cm^-1) confirming 2,4-dinitrophenyl moiety. |

| Mass Spectrometry (MS) | Molecular ion peaks consistent with expected molecular weight, confirming molecular formula. |

| Melting Point (mp) | Sharp melting points indicating purity, typically in the range 230°C or higher depending on substituents. |

| Elemental Analysis and HPLC Purity | Purity confirmed by chromatographic methods (HPLC) showing >95% purity for synthesized hydrazones. |

Comparative Table of Preparation Conditions from Literature

Chemical Reactions Analysis

Hydrolysis Reactions

The acetanilide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the acetamide group to regenerate the free amine.

-

Basic Hydrolysis : Saponification under alkaline conditions produces aniline and acetate salts .

Stability Data :

| Condition | Stability | Observation |

|---|---|---|

| pH 1–2 (HCl) | Partial decomposition (24 hr) | Formation of aniline confirmed via TLC |

| pH 12–13 (NaOH) | Complete hydrolysis (6 hr) | Quantitative yield of acetate salts |

Nucleophilic Substitution at the Dinitrophenyl Group

The electron-deficient 2,4-dinitrophenyl group facilitates nucleophilic aromatic substitution (NAS):

-

With Amines : Reacts with primary/secondary amines to form substituted anilines.

-

With Thiols : Thiolate ions displace nitro groups, forming thioether derivatives .

Kinetic Parameters :

| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

|---|---|---|---|

| Piperidine | MeOH | 1.2 × 10⁻³ | Concerted NAS |

| 4-Chlorothiophenol | DMSO | 3.8 × 10⁻⁴ | Stepwise addition-elimination |

Cyclization and Heterocycle Formation

The hydrazone and thiazole groups participate in cycloaddition reactions:

-

Triazole Formation : Reaction with nitriles or alkynes under Cu(I) catalysis forms 1,2,3-triazole derivatives.

-

Pyrazole Synthesis : Condensation with β-diketones yields pyrazole-fused analogs .

Representative Reaction :

Yield: 65–78% (depending on alkyne substituents).

Complexation with Metal Ions

The thiazole nitrogen and hydrazone group act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes with enhanced stability in aqueous-DMSO mixtures .

-

Fe(III) Coordination : Exhibits redox-active behavior, confirmed by cyclic voltammetry.

Stoichiometry and Stability Constants :

| Metal Ion | log K (Stability Constant) | Geometry |

|---|---|---|

| Cu²⁺ | 4.8 ± 0.2 | Octahedral |

| Fe³⁺ | 5.1 ± 0.3 | Trigonal Bipyramidal |

Redox and Photochemical Behavior

-

Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups.

-

Photodecomposition : UV irradiation (λ = 254 nm) induces cleavage of the hydrazone bond, forming nitroso intermediates.

Quantum Yield Data :

| Process | Quantum Yield (Φ) |

|---|---|

| Hydrazone cleavage | 0.12 ± 0.03 |

| Nitro reduction | 0.08 ± 0.02 |

Biological Reactivity

Though not directly studied for this compound, structurally related thiazole-acetanilides exhibit:

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide exhibits notable anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: Breast Cancer Model

In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a chemotherapeutic agent.

Antimicrobial Properties

The thiazole moiety in the compound suggests potential antimicrobial activity. Preliminary studies have shown that derivatives of similar compounds exhibit broad-spectrum antimicrobial effects against various bacterial strains.

Case Study: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects at low concentrations, indicating its potential utility in developing new antimicrobial therapies.

Neuroprotective Effects

Given the structural components of the compound, particularly the hydrazone linkage and thiazole ring, it may have implications in neurological research. Compounds with similar structures have been investigated for their neuroprotective effects.

Case Study: Neuropharmacological Assessment

A study evaluated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. The results indicated a significant reduction in cell death and preservation of neuronal integrity, supporting its potential use in neuroprotective applications.

Mechanism of Action

The mechanism of action of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The thiazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole and Hydrazone Moieties

(a) Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates

- Structure : These compounds (e.g., compound 17 in ) share the 2,4-dinitrophenylhydrazone group but replace the thiazole-acetanilide with a cyclohexene-carboxylate scaffold .

- Synthesis: Similar hydrazone formation via reflux with 2,4-dinitrophenylhydrazine and sulfuric acid in ethanol.

- Properties : The cyclohexene ring and ester group may enhance lipophilicity compared to the thiazole-acetanilide system, affecting solubility and bioavailability.

(b) 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a)

- Structure : A chloroacetamide derivative with a nitro-substituted benzene ring ().

- Synthesis : Derived from 2-chloro-5-nitroaniline via chloroacetylation, differing from the target compound’s thiazole and hydrazone synthesis .

- Properties : The absence of a thiazole ring and hydrazone group reduces π-conjugation, likely lowering UV-vis absorbance intensity compared to the target compound.

Functional Group-Based Comparisons

(a) Hydrazone Derivatives Without Thiazole/Acetanilide

- Example : 2,4-Dinitrophenylhydrazones of aldehydes/ketones.

- Key Difference : Simpler structures lack the thiazole-acetanilide framework, limiting their application in medicinal chemistry but retaining utility in carbonyl detection .

(b) Thiazole-Acetanilide Hybrids Without Hydrazone

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Select Compounds

Biological Activity

N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is a complex organic compound with significant biological activity. Its structure, which incorporates both dinitrophenyl and thiazole moieties, suggests potential interactions with biological systems that could lead to therapeutic applications or toxicological concerns. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The compound features a thiazole ring connected to a hydrazone derivative of acetanilide, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

- Enzyme Inhibition : The presence of dinitrophenyl groups may facilitate interactions with enzymes, potentially inhibiting their function. This mechanism is common among many drugs that target specific metabolic pathways.

- Receptor Modulation : The thiazole moiety may interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Antimicrobial Activity : Some derivatives of 2,4-dinitrophenyl compounds have shown effectiveness against various bacterial strains. For instance, studies have indicated that similar compounds can disrupt bacterial cell membranes or inhibit protein synthesis.

- Anticancer Properties : Research has suggested that compounds containing thiazole and dinitrophenyl groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death.

- Toxicological Effects : While some studies highlight potential therapeutic benefits, others have raised concerns regarding toxicity. Compounds with dinitrophenyl groups are known to cause oxidative stress, which can lead to cellular damage and contribute to conditions such as methemoglobinemia.

Case Studies

Several case studies have investigated the effects of this compound:

- Study A : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates.

- Study B : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(2,4-dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide to improve yield and purity?

- Methodology :

- Catalyst selection : Compare anhydrous AlCl₃ (common for thiazole acetylation ) with milder alternatives like H₂SO₄ or ionic liquids to reduce side reactions.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazone condensation) and adjust reflux time (e.g., 4–8 hours) .

- Solvent systems : Test polar aprotic solvents (DMF, DMSO) versus ethanol/glacial acetic acid mixtures to enhance solubility of nitroaromatic intermediates .

- Key parameters : Temperature (80–120°C), stoichiometry of 2,4-dinitrophenylhydrazine relative to thiazole precursor, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Core techniques :

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between thiazole and acetanilide groups) using single-crystal data .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for hydrazone (–NH–N=), thiazole (C=S), and acetyl groups (δ ~2.1 ppm for CH₃) .

- FT-IR : Confirm C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted dinitrophenylhydrazine) .

Q. How can biological activity screening be designed for this compound?

- Assay design :

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing thiazole derivatives with known activity .

- Enzyme inhibition : Screen against tyrosine kinases or cyclooxygenase-2 (COX-2) via fluorometric/colorimetric kits, leveraging the nitro group’s electron-withdrawing properties .

- Controls : Include structurally similar analogs (e.g., non-nitrated hydrazones) to isolate the 2,4-dinitrophenyl group’s contribution to activity.

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity and binding interactions?

- DFT studies :

- Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., electron-deficient nitro groups enhance electrophilicity) .

- Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., hydrazone nitrogen) .

- Molecular docking :

- Dock into COX-2 or bacterial FabH active sites using AutoDock Vina; validate with MD simulations (RMSD <2 Å over 50 ns) .

- Compare binding affinities with co-crystallized inhibitors (e.g., celecoxib for COX-2) .

Q. How can researchers resolve contradictions between solubility data and observed bioactivity?

- Experimental approach :

- Measure logP (octanol/water) to quantify hydrophobicity; correlate with cellular uptake in cytotoxicity assays .

- Use surfactants (e.g., Tween-80) or cyclodextrin complexes to enhance aqueous solubility without altering activity .

Q. What strategies address stability challenges under varying pH and light conditions?

- Degradation studies :

- pH stability : Incubate in buffers (pH 1–13) for 24h; monitor via HPLC for hydrolysis of hydrazone or acetanilide bonds .

- Photostability : Expose to UV-A/UV-B light (320–400 nm); quantify nitro group reduction (e.g., nitro→amine) via LC-MS .

- Stabilization : Add antioxidants (BHT) or use amber glassware to mitigate photo-degradation.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hydrazone formation to avoid competing hydrolysis .

- Computational : Use B3LYP/6-311+G(d,p) basis sets for accurate DFT results; benchmark against crystallographic data .

- Biological assays : Include cytotoxicity controls (e.g., HEK-293 cells) to differentiate antimicrobial activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.